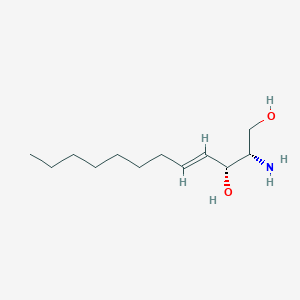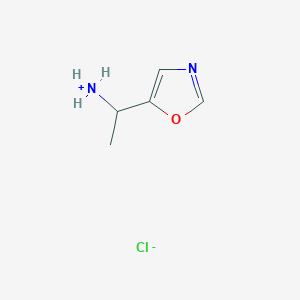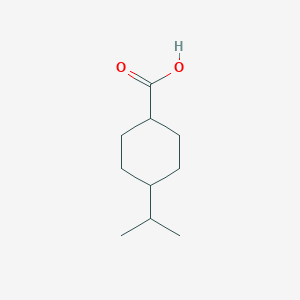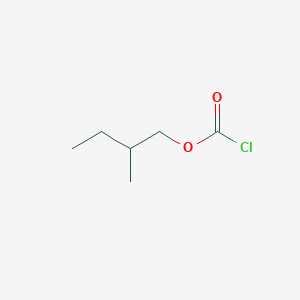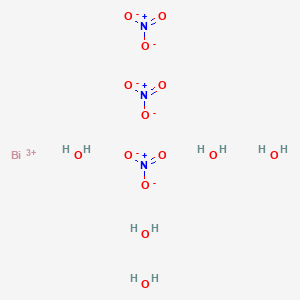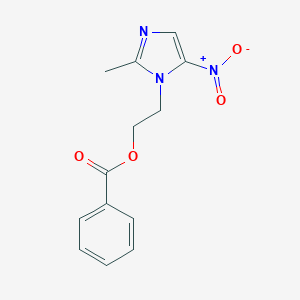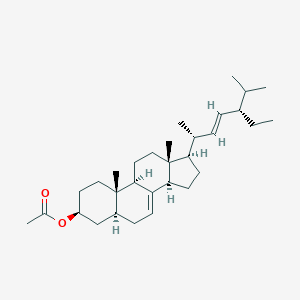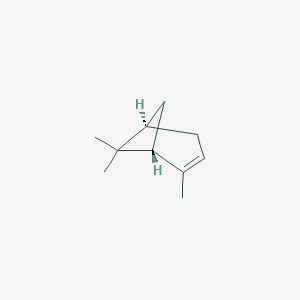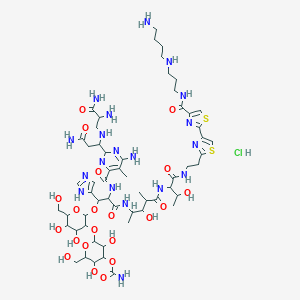
Bleomycin A5 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bleomycin A5 HCl is an antibiotic derived from the bacterium Streptomyces verticillus. It is commonly used in laboratory experiments to study the effects of antibiotics on bacterial growth. Bleomycin A5 HCl is a unique antibiotic due to its ability to inhibit both Gram-positive and Gram-negative bacteria. Its mechanism of action is not fully understood, but it is thought to act by disrupting the cell membrane and inhibiting the synthesis of essential proteins. Bleomycin A5 HCl has been used in a variety of scientific research applications, including the study of antibiotic resistance, gene regulation, and cancer research.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Bleomycin A5 Hydrochlorid ist ein Antikrebsmittel . Es wird in Kombination mit anderen antineoplastischen Mitteln zur Behandlung verschiedener Krebsarten wie Hoden-, Eierstock-, Gebärmutterhals-, Kopf-Hals-, Speiseröhren-, Schilddrüsenkarzinomen und Lymphomen eingesetzt .
DNA-Spaltungsinduktor
This compound ist ein DNA-Spaltungsinduktor . Es wirkt durch die Erzeugung von DNA-Brüchen, was zum Zelltod führt . Diese Eigenschaft macht es effektiv bei der Behandlung verschiedener Krebsarten .
Zellzyklus-Arrestinduktor
This compound kann einen Zellzyklus-Arrest induzieren . Indem es den Zellzyklus stoppt, verhindert es die Proliferation von Krebszellen, was zu seinen Antikrebseigenschaften beiträgt .
Apoptose-Induktor
This compound kann Apoptose induzieren . Apoptose oder programmierter Zelltod ist ein Mechanismus, den der Körper verwendet, um beschädigte oder unerwünschte Zellen zu entfernen. Indem es Apoptose induziert, kann this compound dazu beitragen, Krebszellen zu eliminieren .
Inhibitor von Thioredoxinreduktase
Wirkmechanismus
Target of Action
Bleomycin A5 primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . It has also been shown to increase the activity of caspase-3 and p53 , and inhibit telomerase activity , leading to apoptosis .
Mode of Action
The compound interacts with its targets by chelating metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This leads to DNA damage and, ultimately, cell death . At high concentrations, cellular RNA and protein synthesis are also suppressed .
Biochemical Pathways
The primary biochemical pathway affected by Bleomycin A5 is DNA synthesis. The compound’s ability to cleave DNA disrupts normal cellular replication and transcription processes . Additionally, the increase in caspase-3 and p53 activity, along with the inhibition of telomerase, leads to the initiation of the apoptosis pathway .
Pharmacokinetics
While specific pharmacokinetic data for Bleomycin A5 is limited, it is known that the bioavailability of Bleomycin (a mixture of mainly two compounds A2 and B2) is 100% following intramuscular administration, and 70% following subcutaneous administration . The elimination half-life is approximately two hours, and it is primarily excreted by the kidneys (60-70%) .
Result of Action
The primary result of Bleomycin A5’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and increasing the activity of pro-apoptotic proteins, the compound effectively halts cell growth and triggers cell death .
Action Environment
The action, efficacy, and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, the DNA-cleaving actions of Bleomycin are dependent on oxygen and metal ions . Furthermore, the compound’s cytotoxicity can vary among different cell lines, potentially due to differences in cellular uptake, DNA repair rate, and/or drug detoxification .
Safety and Hazards
Zukünftige Richtungen
Due to the current critical shortage of Bleomycin Sulfate for Injection, USP, 15 units and 30 units per vial in the United States (U.S.) market, Amneal Biosciences is coordinating with the U.S. Food and Drug Administration (FDA) to increase the availability of Bleomycin Sulfate for Injection, USP, 15 units per vial .
Biochemische Analyse
Biochemical Properties
Bleomycin A5 Hydrochloride is known to bind DNA and induce DNA cleavage and strand breaks . This ability to produce DNA breaks leads to cell death . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to inhibit the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .
Cellular Effects
Bleomycin A5 Hydrochloride has a profound impact on various types of cells and cellular processes . It influences cell function by altering cell cycle regulation, inhibiting proliferation, and inducing apoptosis . It also decreases tumor size in cellular and animal models of hemangioma . Furthermore, it has been shown to induce in vivo fibrosis and inflammation by generating peroxynitrites, a strong oxidizing agent .
Molecular Mechanism
The molecular mechanism of action of Bleomycin A5 Hydrochloride involves its interaction with DNA. It selectively inhibits the synthesis of DNA, leading to DNA cleavage and strand breaks . This DNA damage triggers cell death, thereby exerting its antitumor effects .
Temporal Effects in Laboratory Settings
The effects of Bleomycin A5 Hydrochloride change over time in laboratory settings . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bleomycin A5 Hydrochloride vary with different dosages in animal models . Studies have shown that administration of single or multiple doses of Bleomycin by various routes induces pulmonary fibrosis, with significant dose-dependent mortality .
Metabolic Pathways
Bleomycin A5 Hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Bleomycin A5 Hydrochloride is transported and distributed within cells and tissues . It is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells .
Subcellular Localization
Given its DNA-binding properties, it is likely that it localizes to the nucleus where it interacts with DNA to exert its effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bleomycin A5 HCl involves the condensation of L-ornithine, D-serine, and alpha-ketoglutaric acid to form the peptide backbone, followed by the attachment of the side chains and subsequent deprotection and activation steps.", "Starting Materials": [ "L-ornithine", "D-serine", "alpha-ketoglutaric acid", "Fmoc-protected amino acids", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Bleomycin A2" ], "Reaction": [ "Condensation of L-ornithine, D-serine, and alpha-ketoglutaric acid to form the peptide backbone", "Attachment of Fmoc-protected amino acids to form side chains", "Deprotection of Fmoc groups using piperidine", "Activation of carboxylic acid groups using DCC and NHS", "Coupling of activated carboxylic acid groups to amine groups on the peptide backbone", "Removal of protecting groups using TFA", "Purification of Bleomycin A5 HCl" ] } | |
CAS-Nummer |
55658-47-4 |
Molekularformel |
C57H90ClN19O21S2 |
Molekulargewicht |
1477.0 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55-,56-;/m0./s1 |
InChI-Schlüssel |
NRVKJXFKQWUKCB-GIIHLZIVSA-N |
Isomerische SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Kanonische SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Verwandte CAS-Nummern |
11116-32-8 (Parent) |
Synonyme |
N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



